

Analytical techniques for characterizing 1-(2-Fluorophenyl)-4-oxocyclohexane-1-carbonitrile

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Compound of Interest

Compound Name:	1-(2-Fluorophenyl)-4-oxocyclohexane-1-carbonitrile
Cat. No.:	B182897

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An in-depth analysis of **1-(2-Fluorophenyl)-4-oxocyclohexane-1-carbonitrile**, a key intermediate in pharmaceutical synthesis, requires precise and reliable analytical methods to ensure its identity, purity, and stability. This document provides a comprehensive overview of the essential analytical techniques and detailed protocols for the characterization of this compound, tailored for researchers, scientists, and professionals in drug development.

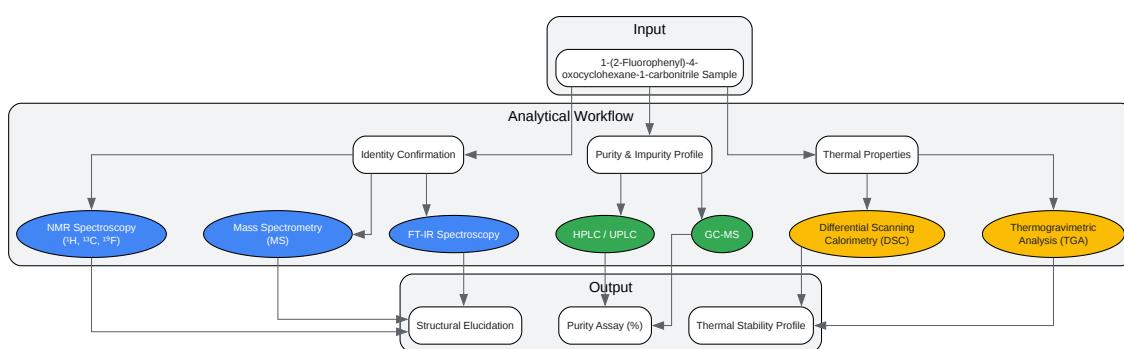
Compound Identification and Properties

1-(2-Fluorophenyl)-4-oxocyclohexane-1-carbonitrile is a halogenated aromatic compound. Its fundamental properties are crucial for its handling, storage, and application in further chemical synthesis.

Property	Value	Source
CAS Number	179064-61-0	[1]
Molecular Formula	C ₁₃ H ₁₂ FNO	[1]
Molecular Weight	217.24 g/mol	[1]
Physical Form	Solid	
Purity	Typically ≥90% or ≥95%	[1]
IUPAC Name	1-(2-fluorophenyl)-4-oxocyclohexane-1-carbonitrile	

Analytical Characterization Workflow

A multi-technique approach is essential for the complete characterization of **1-(2-Fluorophenyl)-4-oxocyclohexane-1-carbonitrile**. The following workflow ensures comprehensive analysis of the compound's identity, purity, and thermal properties.

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Caption: General workflow for analytical characterization.

Spectroscopic Techniques

Spectroscopic methods are vital for the unambiguous confirmation of the chemical structure of **1-(2-Fluorophenyl)-4-oxocyclohexane-1-carbonitrile**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen and fluorine framework of the molecule, confirming the connectivity of atoms.

Experimental Protocol:

- Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a suitable deuterated solvent, such as chloroform-d (CDCl_3) or dimethyl sulfoxide-d₆ (DMSO-d_6).[\[2\]](#) Ensure the sample is fully dissolved before analysis.
- Instrumentation: A 400 MHz or 500 MHz NMR spectrometer.
- Experiments:
 - ^1H NMR: Provides information on the number of different types of protons and their neighboring environments. Expected signals would include multiplets in the aromatic region (for the fluorophenyl group) and aliphatic region (for the cyclohexanone ring).
 - ^{13}C NMR: Determines the number of non-equivalent carbons. Expected signals include those for the nitrile carbon, carbonyl carbon, aromatic carbons, and aliphatic carbons.
 - ^{19}F NMR: Specifically identifies the fluorine atom, which is expected to appear as a single signal, potentially coupled to nearby protons.

Mass Spectrometry (MS)

MS is used to determine the molecular weight of the compound and can provide structural information through fragmentation patterns.

Experimental Protocol:

- Technique: Electrospray Ionization (ESI) or Electron Ionization (EI).
- Sample Preparation: For ESI, dissolve a small amount of the sample (~1 mg) in 1 mL of a suitable solvent like methanol or acetonitrile to create a dilute solution for direct infusion or LC-MS analysis. For EI (typically with GC-MS), sample preparation follows the GC protocol.
- Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF) for accurate mass determination or a quadrupole mass spectrometer for routine analysis.
- Expected Results: The primary result is the molecular ion peak $[\text{M}]^+$ or protonated molecule $[\text{M}+\text{H}]^+$, which should correspond to the compound's molecular weight (217.24 g/mol).[\[1\]](#)

The fragmentation pattern can help confirm the presence of the fluorophenyl and cyanocyclohexanone moieties.

Chromatographic Techniques

Chromatography is essential for separating the target compound from impurities, assessing its purity, and quantifying its concentration.

High-Performance Liquid Chromatography (HPLC)

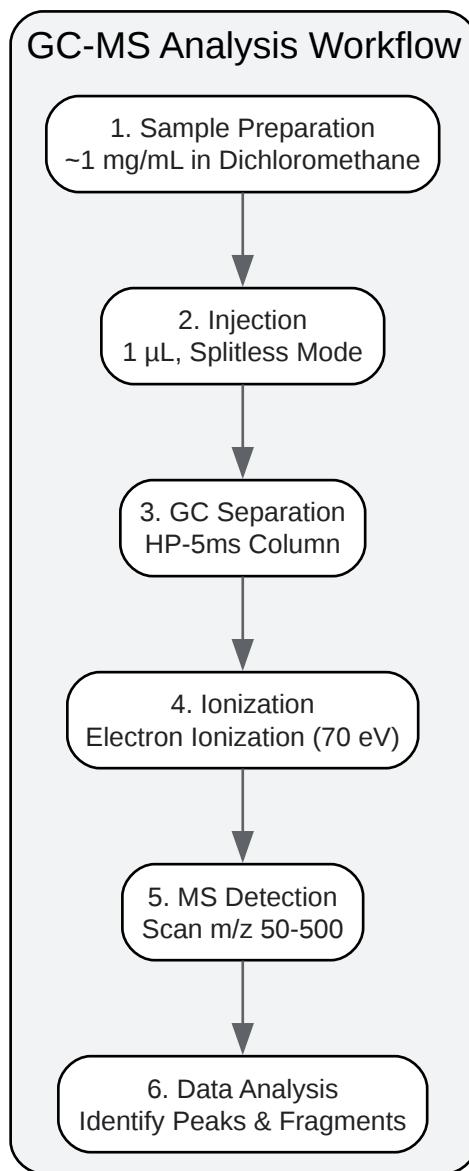
HPLC is a robust method for purity assessment and quantification of non-volatile compounds like **1-(2-Fluorophenyl)-4-oxocyclohexane-1-carbonitrile**.[\[2\]](#)

Experimental Protocol:

- Sample Preparation: Accurately weigh ~10 mg of the sample and dissolve it in 10 mL of a suitable solvent (e.g., acetonitrile/water mixture) to create a 1 mg/mL stock solution. Further dilute as needed to fall within the instrument's linear range.
- Instrumentation and Conditions:
 - System: An HPLC or UPLC system with a UV detector.
 - Column: A reverse-phase C18 column (e.g., 4.6 mm x 150 mm, 5 μ m particle size) is generally suitable.
 - Mobile Phase: A gradient of water (A) and acetonitrile (B), both potentially containing 0.1% formic acid.
 - Flow Rate: 1.0 mL/min.
 - Detection: UV detection at a wavelength determined by a UV scan of the compound (e.g., 254 nm).
 - Injection Volume: 5-10 μ L.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for identifying and quantifying volatile and semi-volatile compounds and impurities.[2]



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Caption: Workflow for GC-MS analysis.

Experimental Protocol:

- Sample Preparation: Prepare a 1 mg/mL solution of the compound in a volatile solvent such as dichloromethane or ethyl acetate.[2]
- Instrumentation and Conditions:
 - Gas Chromatograph: Agilent 7890 GC or equivalent.[2]
 - Mass Spectrometer: Agilent 5977 MS or equivalent, capable of electron ionization (EI) at 70 eV.[2]
 - Column: HP-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or a similar non-polar column.[2]
 - Injector Temperature: 250°C.[2]
 - Injection Volume: 1 µL (splitless mode).[2]
 - Oven Program:
 - Initial Temperature: 100°C, hold for 2 minutes.
 - Ramp: 15°C/min to 280°C.
 - Hold: 5 minutes at 280°C.[2]
 - Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[2]

Thermal Analysis

Thermal analysis techniques provide critical information on the compound's melting point, decomposition temperature, and overall thermal stability.

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA)

DSC is used to determine the melting point and other thermal transitions, while TGA measures changes in mass as a function of temperature, indicating decomposition.

Experimental Protocol:

- Sample Preparation: Accurately weigh 2-5 mg of the sample into an appropriate aluminum (DSC) or ceramic (TGA) pan.[2]
- Instrumentation and Conditions:
 - Instrument: TA Instruments Q-series or equivalent.[2]
 - Temperature Range:
 - DSC: 25°C to a temperature above the expected melting point.
 - TGA: 25°C to 600°C.[2]
 - Heating Rate: 10 °C/min.[2]
 - Atmosphere: Nitrogen at a flow rate of 50 mL/min.[2]
- Expected Results: DSC will show an endothermic peak corresponding to the melting point of the crystalline solid. TGA will show a mass loss curve, with the onset temperature indicating the beginning of thermal decomposition.

Summary of Analytical Techniques

Technique	Parameter Measured	Purpose
¹ H, ¹³ C, ¹⁹ F NMR	Chemical Shift (ppm), Coupling Constants (Hz)	Unambiguous structural confirmation and identification.
Mass Spectrometry	Mass-to-charge ratio (m/z)	Molecular weight determination and structural fragmentation analysis.
FT-IR	Wavenumber (cm ⁻¹)	Identification of key functional groups (C=O, C≡N, C-F).
HPLC-UV	Retention Time (min), Peak Area	Purity assessment, quantification, and separation from non-volatile impurities.
GC-MS	Retention Time (min), Mass Spectrum	Purity assessment and identification of volatile/semi-volatile impurities.
DSC	Heat Flow (W/g)	Determination of melting point and other phase transitions.
TGA	Weight Loss (%)	Assessment of thermal stability and decomposition profile.

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References

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